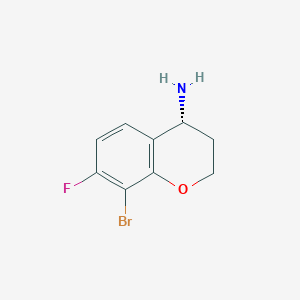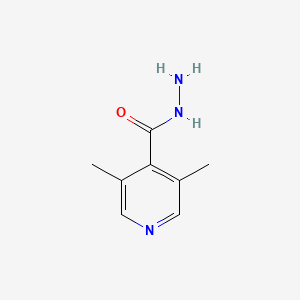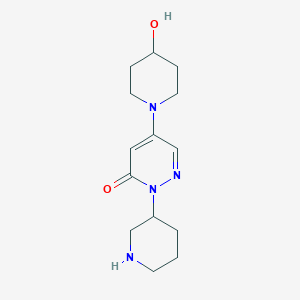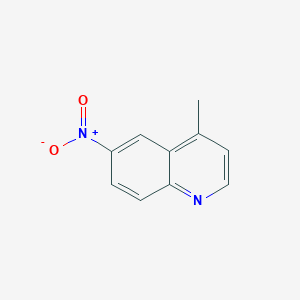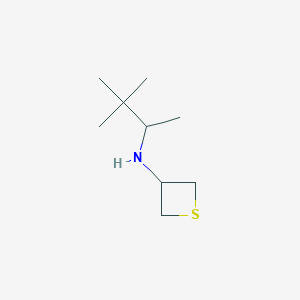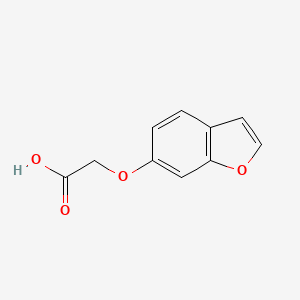![molecular formula C7H13FN2 B13027050 (7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13027050.png)
(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine is a fluorinated heterocyclic compound It is characterized by its unique structure, which includes a fluorine atom attached to a bicyclic octahydropyrrolo[1,2-a]pyrazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine typically involves the fluorination of an octahydropyrrolo[1,2-a]pyrazine precursor. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
For industrial-scale production, continuous flow reactors may be employed to enhance the efficiency and safety of the fluorination process. These reactors allow for precise control over reaction parameters and can handle the exothermic nature of fluorination reactions more effectively than batch processes.
Análisis De Reacciones Químicas
Types of Reactions
(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of (7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.
Comparación Con Compuestos Similares
Similar Compounds
(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine: Similar structure but with a methoxy group instead of a fluorine atom.
Pyridine: A simpler aromatic heterocycle with a nitrogen atom in the ring.
Pyrrole: Another aromatic heterocycle with a nitrogen atom, but with a five-membered ring.
Uniqueness
(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s stability and alters its electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications.
Propiedades
Fórmula molecular |
C7H13FN2 |
|---|---|
Peso molecular |
144.19 g/mol |
Nombre IUPAC |
(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H13FN2/c8-6-3-7-4-9-1-2-10(7)5-6/h6-7,9H,1-5H2/t6-,7+/m0/s1 |
Clave InChI |
GEJVEGQYNKOYPG-NKWVEPMBSA-N |
SMILES isomérico |
C1CN2C[C@H](C[C@@H]2CN1)F |
SMILES canónico |
C1CN2CC(CC2CN1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


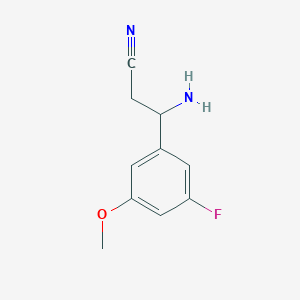
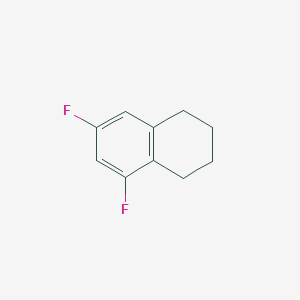
![5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole](/img/structure/B13026979.png)
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B13026984.png)
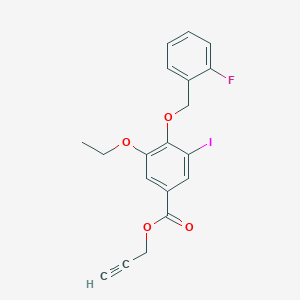
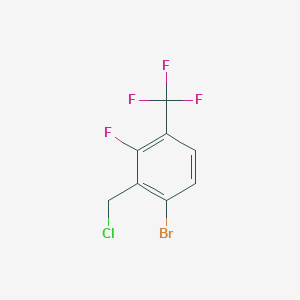
![3-(Aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13026998.png)
![(3S)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13026999.png)
